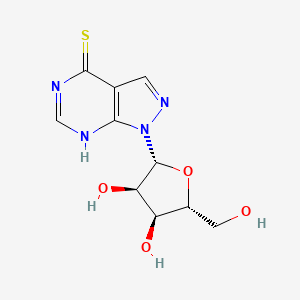
Nitriloacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitriloacetic acid, also known as tricyanomethane, is an organic compound with the chemical formula HC(CN)₃. It is a colorless liquid and a derivative of methane with three cyano groups. This compound is known for its high acidity, ranking as one of the most acidic carbon acids .
Vorbereitungsmethoden
The synthesis of cyanoformic acid involves the reaction of sulfuric acid with sodium tricyanomethanide in water. This reaction can yield hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the precise conditions .
Analyse Chemischer Reaktionen
Nitriloacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: This compound can react with hydrochloric acid gas to yield 1-chloro-1-amino-2,2-dicyanoethylene and its tautomer.
Common Reagents and Conditions: Reactions typically involve strong acids like sulfuric acid and hydrochloric acid under controlled temperature conditions.
Major Products: The major products formed from these reactions include hydronium tricyanomethanide and (Z)-3-amino-2-cyano-3-hydroxyacrylamide.
Wissenschaftliche Forschungsanwendungen
Nitriloacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyanoformic acid involves its interaction with various molecular targets. In plants, it is involved in the detoxification of cyanide through the action of β-cyanoalanine synthase, which converts cyanide to β-cyanoalanine . This enzyme is crucial for maintaining cyanide homeostasis in plants.
Vergleich Mit ähnlichen Verbindungen
Nitriloacetic acid can be compared with other cyanocarbon compounds such as:
Ethyl cyanoformate: This compound is used as a cyanide source in organic synthesis and has applications in the preparation of N-substituted amidinoformic acid and ethyl-4-quinazoline-2-carboxylate.
Benzyl cyanoformate: Used in similar applications as ethyl cyanoformate, it is a reagent in organic synthesis.
This compound is unique due to its high acidity and stability at low temperatures, which distinguishes it from other cyanocarbon compounds .
Eigenschaften
CAS-Nummer |
19270-07-6 |
|---|---|
Molekularformel |
C2HNO2 |
Molekulargewicht |
71.03 g/mol |
IUPAC-Name |
carbonocyanidic acid |
InChI |
InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |
InChI-Schlüssel |
HJMZMZRCABDKKV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Tert-butylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8549832.png)
![5-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol](/img/structure/B8549838.png)
![(1SR,5RS)-1-(3-Bromo-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8549841.png)
![4(3h)-Quinazolinone,2-[4-[(1-cyclopropyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8549845.png)
